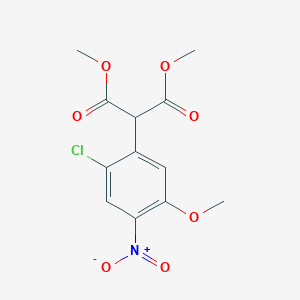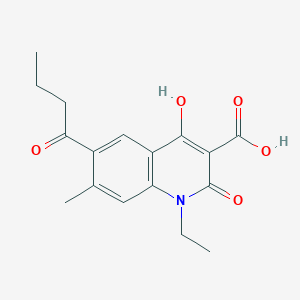
3-Quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-6-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-25875 is a small molecule drug developed by Novartis Pharma AG. It functions as a mast cell inhibitor and was initially researched for its potential to treat hypersensitivity reactions. its development was discontinued after reaching Phase 2 clinical trials .
Preparation Methods
The specific synthetic routes and reaction conditions for CGP-25875 are not widely documented in publicly available sources. Generally, the preparation of small molecule drugs involves multiple steps, including the synthesis of the core structure, functional group modifications, and purification processes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CGP-25875, as a mast cell inhibitor, likely undergoes various chemical reactions typical of small molecule drugs. These reactions may include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CGP-25875 has been primarily researched for its potential in treating immune system diseases, particularly hypersensitivity reactions . Its role as a mast cell inhibitor makes it a valuable compound for studying allergic responses and other immune-related conditions. Although its development was discontinued, the data gathered from its research can contribute to the understanding of mast cell inhibition and its therapeutic potential.
Mechanism of Action
CGP-25875 exerts its effects by inhibiting mast cells, which play a crucial role in allergic reactions and other immune responses. Mast cells release histamine and other mediators that contribute to inflammation and hypersensitivity. By inhibiting these cells, CGP-25875 can potentially reduce the severity of allergic reactions and other immune-related conditions .
Comparison with Similar Compounds
Similar compounds to CGP-25875 include other mast cell inhibitors and small molecule drugs used to treat hypersensitivity reactions. Some of these compounds are:
Cyclic glycine-proline: A small neuroactive peptide that also has inhibitory effects on certain cellular processes.
Omigapil: Another small molecule drug developed by Novartis, which inhibits programmed cell death through different molecular targets.
CGP-25875 is unique in its specific mechanism of action as a mast cell inhibitor, which distinguishes it from other compounds with similar therapeutic goals.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
6-butanoyl-1-ethyl-4-hydroxy-7-methyl-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c1-4-6-13(19)10-8-11-12(7-9(10)3)18(5-2)16(21)14(15(11)20)17(22)23/h7-8,20H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
WBWAMYABLLRRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1C)N(C(=O)C(=C2O)C(=O)O)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(methyl)-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B8321622.png)
![2-Chloro-4-(mesityloxy)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8321629.png)
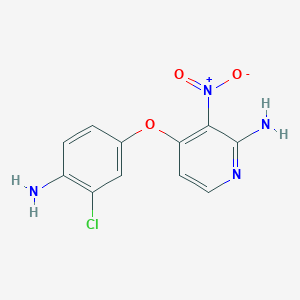
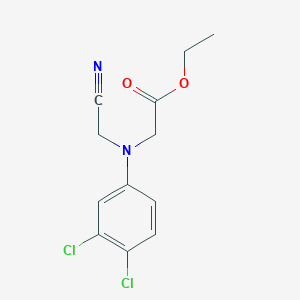
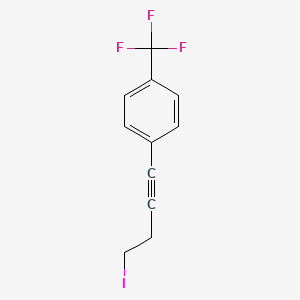
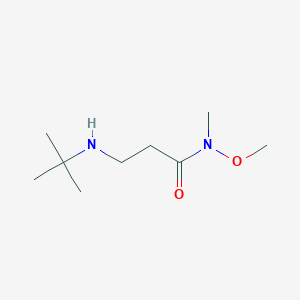
![Ethyl[7-(6-chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate](/img/structure/B8321676.png)
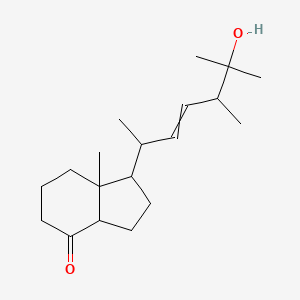
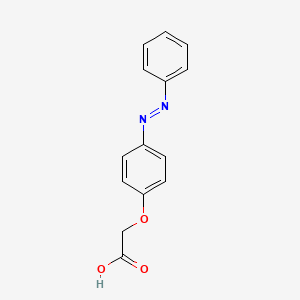
![1-(4-(Benzo[d]thiazol-2-ylamino)phenyl)-2-ethylbutan-1-ol](/img/structure/B8321685.png)

![(S)-2-[3-[1-[(4-Isopropylphenyl)acetyl]piperidin-3-yl]phenoxy]-2-methylpropionic acid](/img/structure/B8321714.png)
